![molecular formula C20H17N B1607913 cis-1,2,3-Triphenylaziridine CAS No. 7042-42-4](/img/structure/B1607913.png)
cis-1,2,3-Triphenylaziridine
Overview
Description
Cis-1,2,3-Triphenylaziridine is a nitrogen-containing heterocyclic compound with the following chemical formula: C20H17N . It belongs to the class of aziridines , which are three-membered cyclic compounds containing a nitrogen atom and two carbon atoms. The compound’s molecular weight is approximately 271.36 g/mol .
Synthesis Analysis
The synthesis of cis-1,2,3-Triphenylaziridine involves the cyclization of suitable precursors. One common method is the reaction of diphenyldiazomethane with an appropriate nucleophile. The reaction proceeds through the formation of an aziridinium intermediate, which subsequently rearranges to yield the cis-isomer. Detailed synthetic pathways and optimization strategies have been explored in the literature .
Molecular Structure Analysis
The molecular structure of cis-1,2,3-Triphenylaziridine consists of a three-membered ring containing one nitrogen atom and two carbon atoms. The three phenyl groups are attached to the aziridine ring. The compound exhibits planar geometry , with bond angles close to 60 degrees . The arrangement of substituents around the ring influences its reactivity and properties .
Chemical Reactions Analysis
Scientific Research Applications
1. Configurational Behavior and Equilibration
cis-1,2,3-Triphenylaziridine exhibits interesting configurational behavior, where it equilibrates with its trans-isomer. A study by Hall et al. (1971) demonstrated that at 150°, cis-1,2,3-Triphenylaziridine equilibrates with the trans-isomer until a specific mixture ratio is achieved. This behavior is linked to conrotatory ring-openings to azomethine ylides, which were then intercepted by dipolarophiles (Hall, Huisgen, Ross, & Scheer, 1971).
2. Reactions with Various Dipolarophiles
The thermal reaction of cis-1,2,3-Triphenylaziridine with different dipolarophiles has been extensively studied. Mlostoń et al. (2009) explored reactions with aromatic and cycloaliphatic thioketones, leading to various stereochemical outcomes. Notably, the study also involved X-ray crystallography to establish the configuration of the products (Mlostoń, Urbaniak, Domagała, Pfitzner, Zabel, & Heimgartner, 2009).
3. Photochemical Behavior
cis-1,2,3-Triphenylaziridine's photochemical properties have been the subject of investigation. Nozaki, Fujita, and Noyori (1968) studied its irradiation in alcoholic solvents, revealing a novel type of alcoholytic cleavage of the aziridine ring, leading to various products including benzaldehyde acetals and N-benzylaniline (Nozaki, Fujita, & Noyori, 1968).
4. Reaction with Chlorosulfonyl Isocyanate
The reactivity of cis-1,2,3-Triphenylaziridine with chlorosulfonyl isocyanate (CSI) has been described by Murthy and Dhar (1984). The study discusses the transformation of cis-isomers of aziridines with CSI, yielding specific oxazolidines, and proposes plausible mechanisms for these transformations (Murthy & Dhar, 1984).
5. Application in Aza-[2,3]-Wittig Rearrangements
cis-1,2,3-Triphenylaziridine also plays a role in the field of organic synthesis, particularly in the context of aza-[2,3]-Wittig rearrangements. Ahman, Jarevång, and Somfai (1996) synthesized cis- and trans-2,3-trisubstituted vinylaziridines from cis-1,2,3-Triphenylaziridine and examined their efficiency in these rearrangements (Ahman, Jarevång, & Somfai, 1996).
Mechanism of Action
Of cis-1,2,3-Triphenylaziridine depends on its specific application. As an aziridine, it may act as a reactive intermediate in organic synthesis, participating in ring-opening reactions or serving as a precursor for other compounds. Its strained ring structure makes it an interesting candidate for various transformations .
Safety and Hazards
While cis-1,2,3-Triphenylaziridine is used primarily in research, precautions should be taken due to its reactivity. It is essential to handle it in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Detailed safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
Future Directions
Research on aziridines continues to explore their synthetic applications, reactivity, and potential as building blocks for more complex molecules. Future studies may focus on developing novel synthetic methodologies, investigating catalytic processes, and exploring the biological activity of aziridine derivatives .
properties
IUPAC Name |
(2S,3R)-1,2,3-triphenylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H/t19-,20+,21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJUXABDQWRKH-WCRBZPEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364339 | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2,3-Triphenylaziridine | |
CAS RN |
7042-42-4 | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,2,3-Triphenylaziridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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